Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate
CAS No.:
Cat. No.: VC0544351
Molecular Formula: C18H16O5
Molecular Weight: 312.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H16O5 |
---|---|
Molecular Weight | 312.3 g/mol |
IUPAC Name | ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate |
Standard InChI | InChI=1S/C18H16O5/c1-2-21-18(20)17-14-10-12(19)8-9-15(14)23-16(17)11-22-13-6-4-3-5-7-13/h3-10,19H,2,11H2,1H3 |
Standard InChI Key | WMKWHWVWSKDZQK-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)COC3=CC=CC=C3 |
Canonical SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)COC3=CC=CC=C3 |
Appearance | Solid powder |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate, reflects its substituents: a hydroxyl group (-OH) at position 5, a phenoxymethyl group (-CHOPh) at position 2, and an ethoxycarbonyl group (-COOEt) at position 3 . Key structural features include:
-
Benzofuran Core: A fused bicyclic system comprising a benzene ring and a furan ring .
-
Phenoxymethyl Substituent: Introduces steric bulk and potential for π-π interactions .
-
Hydroxyl and Ethoxycarbonyl Groups: Enhance solubility and reactivity, enabling hydrogen bonding and ester hydrolysis .
The molecular structure was confirmed via spectroscopy, including NMR () and IR ( for C=O) . High-resolution mass spectrometry (HRMS) verified the molecular ion peak at m/z 312.0998 .
Synthesis Methods
Bismuth(III) Chloride-Catalyzed Reaction
A high-yield (95%) synthesis involves reacting substituted salicylaldehydes with 1,3-dicarbonyl compounds under reflux in toluene, catalyzed by bismuth(III) chloride . This method is notable for its regioselectivity and operational simplicity .
Condition | Detail |
---|---|
Catalyst | Bismuth(III) chloride |
Solvent | Toluene |
Temperature | Reflux (110°C) |
Reaction Time | 8 hours |
Yield | 95% |
Alternative Pathways
Other approaches include palladium-catalyzed cross-coupling and multi-step organic reactions, though these are less efficient . For example, Pd(OAc)-mediated syntheses require specialized solvents like hexafluorobenzene, limiting scalability .
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water . Stability studies indicate degradation under acidic or basic conditions, necessitating storage in inert environments .
Spectroscopic Data
-
NMR (DMSO): Key peaks include δ 7.69 (t, J = 4.0 Hz, 2H, aromatic), 7.39 (t, J = 8.0 Hz, 2H, aromatic), and 4.21 (q, J = 7.1 Hz, 2H, -OCHCH) .
-
IR (KBr): Bands at 1735 cm (C=O stretch), 1247 cm (C-O-C ester), and 3305 cm (O-H stretch) .
Biological Activities
Antioxidant Properties
The compound scavenges free radicals (e.g., DPPH, ABTS) with IC values comparable to ascorbic acid, attributed to its hydroxyl and conjugated π-system . Computational studies suggest the phenoxymethyl group enhances electron delocalization, stabilizing radical intermediates .
Applications
Pharmaceutical Research
-
Oxidative Stress Mitigation: Reduces reactive oxygen species (ROS) in cellular models.
-
Drug Intermediate: Serves as a precursor for anticoagulants and anti-inflammatory agents .
Material Science
The benzofuran core’s rigidity makes it suitable for optoelectronic materials, though this remains underexplored .
Parameter | Detail |
---|---|
Hazard Statements | H315-H319 (skin/eye irritation) |
Precautionary Measures | Use PPE, avoid inhalation |
Storage | 2–8°C in inert atmosphere |
Comparative Analysis with Related Compounds
Compound | Molecular Formula | Bioactivity |
---|---|---|
Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate | Weak antioxidant | |
5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester | Unreported |
The phenoxymethyl group in the target compound enhances bioactivity compared to methyl or phenyl analogs .
Recent Advances and Future Directions
Recent studies focus on computational modeling (e.g., DFT for electronic properties) and hybrid analogs for multitarget therapies . Future work should explore in vivo efficacy and structure-activity relationships (SAR) to optimize therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume